molecular formula C18H18FN5O B2748329 1-(4-fluorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034448-90-1

1-(4-fluorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2748329
CAS RN: 2034448-90-1
M. Wt: 339.374
InChI Key: VSEYJUNSGKOTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific protein that plays a crucial role in cancer progression. The synthesis of this compound is complex and requires specialized knowledge and equipment.

Scientific Research Applications

Antituberculosis Activity

A study on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors showcased the promise of ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, which demonstrated activity against all tests with significant inhibition of MTB DNA gyrase and antituberculosis activity, without showing cytotoxicity at the concentration tested (Jeankumar et al., 2013).

Alzheimer's Disease Research

In Alzheimer's disease research, derivatives of the compound were synthesized and assayed for affinity toward human Aβ plaques. Some derivatives were discovered to have high affinity, highlighting their potential in developing new positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease (Cai et al., 2007).

Spectroscopic and Computational Studies

The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives were undertaken, including spectroscopic characterizations and density functional theory (DFT) based studies. These studies provided insights into the optimized geometry, nonlinear optical properties, and frontier molecular orbitals of these compounds, suggesting their significance in technological applications (Haroon et al., 2019).

Anticancer Agents

Research into anticancer agents led to the synthesis of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives as potent PI3K inhibitors and anticancer agents with low toxicity. These compounds displayed significant antiproliferative activities against various cancer cell lines, suggesting their potential as therapeutic agents with reduced toxicity (Xie et al., 2015).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-6-4-14(5-7-15)13-23-18(25)22-10-12-24-11-9-21-17(24)16-3-1-2-8-20-16/h1-9,11H,10,12-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYJUNSGKOTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.